

Application Notes and Protocols: Sodium Anthranilate in the Synthesis of Pharmaceutical Compounds

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sodium anthranilate**

Cat. No.: **B1290561**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction: **Sodium anthranilate**, the sodium salt of anthranilic acid, serves as a versatile precursor and building block in the synthesis of a wide array of pharmaceutical compounds. The presence of both a carboxylate and an amino group on the aromatic ring allows for diverse chemical modifications, including N-acylation, cyclocondensation, and amination reactions. These reactions are pivotal in constructing the core structures of various drugs, such as anti-inflammatory agents and diuretics. This document provides detailed application notes and experimental protocols for key synthetic transformations involving **sodium anthranilate** and its parent compound, anthranilic acid, in the preparation of pharmaceutically relevant molecules.

N-Acylation of Anthranilic Acid: Synthesis of N-Acetylanthranilic Acid

N-acylation of the amino group in anthranilic acid is a fundamental step in the synthesis of many pharmaceutical intermediates. N-acetylanthranilic acid, for instance, is a precursor for the synthesis of quinazolinone derivatives and has been investigated for its own biological activities. The following protocol details the synthesis of N-acetylanthranilic acid from anthranilic acid using acetic anhydride.

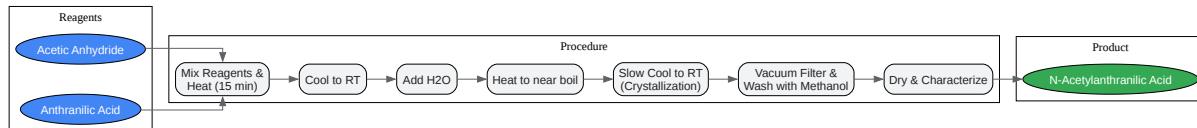
Experimental Protocol: Synthesis of N-Acylanthranilic Acid

Objective: To synthesize N-acylanthranilic acid via the N-acylation of anthranilic acid.

Materials:

- Anthranilic acid
- Acetic anhydride
- Distilled water
- Methanol (chilled)
- 50 mL Erlenmeyer flask
- Boiling stone
- Hot plate
- Buchner funnel and vacuum filtration apparatus
- Melting point apparatus

Procedure:


- In a 50 mL Erlenmeyer flask, combine 2.0 g of anthranilic acid and 6.0 mL of acetic anhydride.[\[1\]](#)
- Add a boiling stone to the flask and gently heat the mixture to a boil on a hot plate for 15 minutes. The solid should dissolve during this time.[\[1\]](#)[\[2\]](#)
- Allow the reaction mixture to cool to room temperature.
- Carefully add 2.0 mL of distilled water to the cooled mixture.

- Gently heat the mixture again until it nearly boils to ensure complete hydrolysis of any remaining acetic anhydride and the intermediate benzoxazinone.[1]
- Allow the solution to cool slowly to room temperature to facilitate the crystallization of N-acylanthranilic acid.[1]
- Isolate the crystalline product by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of chilled methanol to remove impurities.[1][3]
- Dry the crystals thoroughly under vacuum.
- Determine the weight of the dried product and calculate the percent yield.
- Characterize the product by measuring its melting point. The expected melting point is 183-185 °C.[3][4]

Quantitative Data

Parameter	Value	Reference
Starting Material	Anthranilic Acid	[1]
Acyling Agent	Acetic Anhydride	[1][5]
Yield	Up to 94%	[4]
Melting Point	183-185 °C	[3][4]

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of N-acetylanthranilic acid.

Ullmann Condensation for the Synthesis of N-Phenylanthranilic Acid (A Diclofenac Precursor)

The Ullmann condensation is a classic and effective method for forming carbon-nitrogen bonds, which is crucial in the synthesis of many pharmaceuticals. N-phenylanthranilic acid is a key intermediate in the production of the non-steroidal anti-inflammatory drug (NSAID) diclofenac. The following protocol describes its synthesis from 2-chlorobenzoic acid and aniline, a reaction analogous to using **sodium anthranilate**.

Experimental Protocol: Synthesis of N-Phenylanthranilic Acid

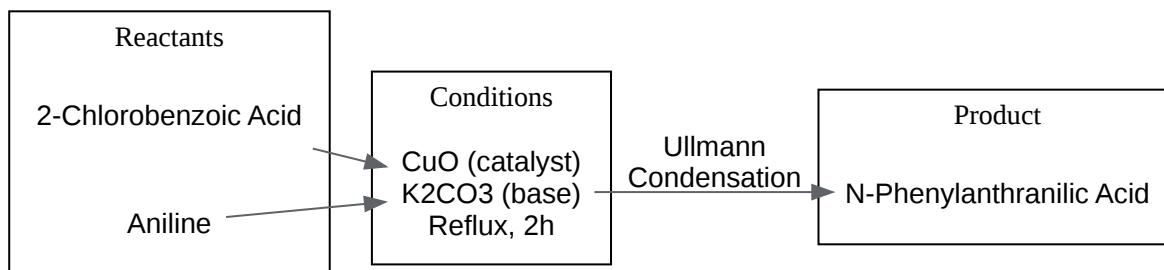
Objective: To synthesize N-phenylanthranilic acid via a copper-catalyzed Ullmann condensation.

Materials:

- 2-Chlorobenzoic acid
- Aniline (redistilled)
- Potassium carbonate (anhydrous, dried)

- Cupric oxide (CuO)
- Concentrated Hydrochloric acid (HCl)
- Sodium carbonate
- Activated carbon
- Round-bottom flask with reflux condenser
- Oil bath
- Distillation apparatus

Procedure:


- To a round-bottom flask equipped with a reflux condenser, add 310 g (3.32 mol) of redistilled aniline, 82 g (0.52 mol) of pure 2-chlorobenzoic acid, 82 g (0.6 mol) of fresh dried potassium carbonate, and 2.0 g of cupric oxide.[6]
- Heat the mixture in an oil bath to reflux for two hours.[6]
- After the reaction is complete, remove the excess aniline first by vacuum distillation and then by steam distillation.[6]
- The remaining solution (approximately 500 mL) is boiled with 40 g of activated carbon for 15 minutes and then filtered.[6]
- While stirring, pour the filtrate into a mixture of 60 mL of concentrated hydrochloric acid and 120 mL of water to precipitate the product.[6]
- Cool the mixture, and collect the precipitate by filtration.
- For purification, dissolve 50 g of the crude product in 1000 mL of water containing 25 g of sodium carbonate. Boil for 5 minutes with 25 g of activated carbon, filter, and then acidify the filtrate with concentrated hydrochloric acid.[6]

- Collect the purified N-phenylanthranilic acid by filtration, wash with water, and dry at 120 °C.
[6]

Quantitative Data

Parameter	Value	Reference
Starting Materials	2-Chlorobenzoic acid, Aniline	[6]
Catalyst	Cupric Oxide	[6]
Base	Potassium Carbonate	[6]
Reaction Time	2 hours	[6]
Reaction Temperature	Reflux	[6]
Yield	Not explicitly stated, but a preparative scale is described. Other reports suggest yields can vary from 46% to over 90% depending on the specific conditions and starting materials.	[7]

Reaction Scheme

[Click to download full resolution via product page](#)

Caption: Ullmann condensation for N-phenylanthranilic acid synthesis.

Synthesis of Furosemide from 2,4-Dichloro-5-sulfamoylbenzoic Acid

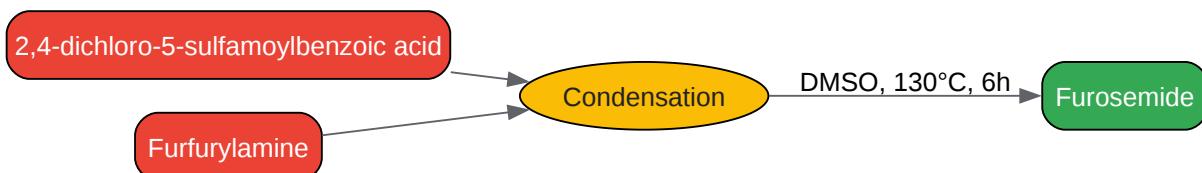
Furosemide is a potent loop diuretic widely used in medicine. A common industrial synthesis involves the condensation of 2,4-dichloro-5-sulfamoylbenzoic acid with furfurylamine. While not starting directly from **sodium anthranilate**, this key step highlights the formation of a complex pharmaceutical from an anthranilic acid derivative.

Experimental Protocol: Synthesis of Furosemide

Objective: To synthesize furosemide by condensing 2,4-dichloro-5-sulfamoylbenzoic acid with furfurylamine.

Materials:

- 2,4-dichloro-5-sulfamoylbenzoic acid
- Furfurylamine
- Sodium bicarbonate
- Dimethyl sulfoxide (DMSO)
- 10% Hydrochloric acid
- Ethanol
- Water
- Sodium hydroxide
- Activated carbon
- Reaction flask with stirrer and thermometer
- Heating mantle


Procedure:

- In a reaction flask, dissolve 81 g of 2,4-dichloro-5-sulfamoylbenzoic acid and 30 g of sodium bicarbonate in 150 mL of dimethyl sulfoxide.[8]
- Purge the flask with nitrogen three times.
- Heat the reaction mixture to 130 °C.
- Begin the dropwise addition of 87 g of furfurylamine. After the addition is complete, maintain the reaction at this temperature for 6 hours.[8]
- Cool the mixture to 30 °C and adjust the pH to 3-4 with 10% hydrochloric acid.
- Cool the mixture to 20 °C and allow it to stand for 2 hours to crystallize the crude furosemide.
- Collect the crude product by filtration.
- For purification, place the crude product in a flask with 200 mL of ethanol and 200 mL of water. Add 10 g of sodium hydroxide and heat to 70 °C with stirring until the solid dissolves.
- Add 5 g of activated carbon and filter the hot solution after 30 minutes.
- Cool the filtrate to room temperature and adjust the pH to 3-4 with 15% hydrochloric acid to precipitate the purified furosemide.
- Allow the mixture to stand for 2 hours, then collect the product by filtration.
- Dry the filter cake to obtain pure furosemide.

Quantitative Data

Parameter	Value	Reference
Starting Material	2,4-dichloro-5-sulfamoylbenzoic acid	[8][9]
Reagent	Furfurylamine	[8][9]
Solvent	Dimethyl sulfoxide (DMSO)	[8]
Reaction Temperature	130 °C	[8]
Reaction Time	6 hours	[8]
Yield	71.2% (overall)	[8]
Purity	≥ 99.0% (by HPLC)	[8]

Synthesis Pathway

[Click to download full resolution via product page](#)

Caption: Final condensation step in the synthesis of furosemide.

Disclaimer: These protocols are intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment and adherence to institutional safety guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. www1.udel.edu [www1.udel.edu]
- 2. webassign.net [webassign.net]
- 3. N-Acylanthranilic Acid: A Highly Triboluminescent Material - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. N-Acylanthranilic acid synthesis - chemicalbook [chemicalbook.com]
- 5. N-Acylanthranilic acid - Wikipedia [en.wikipedia.org]
- 6. prepchem.com [prepchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. CN105906589A - Preparation method of furosemide - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Sodium Anthranilate in the Synthesis of Pharmaceutical Compounds]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1290561#sodium-anthranilate-in-the-synthesis-of-pharmaceutical-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com